The synthesis of disiloxane can be achieved through several methods:
Disiloxane features a molecular structure characterized by the siloxane bond (Si−O−Si) with six equivalent Si−H bonds and two equivalent Si−O bonds. The bond angles within the disiloxane structure are notably larger than those found in carbon analogues, such as dimethyl ether, due to unique electronic interactions. For instance, the Si−O−Si bond angle can reach up to at low temperatures .
The unusual bond angles are attributed to hyperconjugation effects and π backbonding between oxygen and silicon orbitals, leading to partial double bond characteristics in Si−O bonds .
Disiloxane participates in various chemical reactions typical of siloxanes:
The mechanism of action for disiloxane primarily revolves around its ability to act as a precursor in various chemical transformations due to its Si−H bonds. In hydrosilylation reactions, for example, disiloxane can donate silicon atoms to form new Si−C bonds with organic substrates. This process typically involves:
These reactions are facilitated by transition metal catalysts that stabilize intermediates during the reaction process .
Disiloxane exhibits several notable physical and chemical properties:
Disiloxane has numerous applications across various fields:
Disiloxane (Si₂H₆O), also known as disilyl ether or hexahydrodisiloxane, represents the simplest siloxane compound with hydrogen-exclusive substituent groups. This volatile compound exhibits a characteristic bent geometry at the oxygen atom, forming an Si-O-Si bond angle of approximately 142° in its crystalline state at 108 K [1]. Its molecular structure consists of six equivalent Si-H bonds and two equivalent Si-O bonds, creating a symmetrical arrangement where silicon atoms adopt a tetrahedral coordination. Disiloxane exists as a colorless, pungent gas under standard temperature and pressure conditions, with a boiling point of -15.2°C and melting point of -144°C [1] [8]. The compound demonstrates low viscosity (0.65 centistokes) and rapid evaporation kinetics, properties that significantly influence its industrial applications [7] [8].
The electronic structure of disiloxane reveals distinctive features compared to organic ethers. The unusually wide bond angle (142° versus 111° in dimethyl ether) arises primarily from negative hyperconjugation between oxygen p-orbitals and silicon-carbon σ* antibonding orbitals (p(O) → σ*(Si-R)), with a minor contribution from π backbonding (p(O) → d(Si)) [1] [9]. This electronic configuration results in reduced basicity at oxygen compared to carbon-based ethers and creates partial double-bond character in the Si-O linkages. The compound crystallizes in an orthorhombic system with space group Pmm2, and spectroscopic analyses (IR, Raman) suggest a D3d point group symmetry [1].
Table 1: Fundamental Physicochemical Properties of Disiloxane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | H₆OSi₂ | - |
Molar Mass | 78.217 g·mol⁻¹ | - |
Boiling Point | -15.2°C | Standard pressure (101.3 kPa) |
Melting Point | -144°C | Standard pressure |
Dipole Moment | 0.24 D | Gas phase |
Viscosity | 0.65 centistokes | 25°C, liquid phase |
Bond Angle (Si-O-Si) | 142° | Solid state (108 K) |
Density | 0.76 g/cm³ | Liquid state (25°C) |
The scientific exploration of disiloxane compounds began in earnest during the early 20th century, with foundational research into organosilicon chemistry. The initial synthetic approaches relied on hydrolytic methods involving chlorosilane precursors. The first documented synthesis followed a two-step process: hydrosilane species with leaving groups (H₃SiX) underwent hydrolysis to form silanol (H₃SiOH), followed by dehydrative coupling of silanol molecules to yield disiloxane (2H₃SiOH → H₃SiOSiH₃ + H₂O) [1] [8]. These methods presented significant practical challenges due to the reactivity of intermediates and low yields.
A transformative breakthrough occurred in 1940 when Dr. Eugene Rochow at General Electric developed the direct process for synthesizing methylchlorosilanes. This innovative method bypassed previous dependence on Grignard reagents by reacting methyl chloride directly with elemental silicon using copper catalysts [5]. While initially focused on methyl-substituted silanes, this catalytic approach paved the way for efficient production of various siloxanes, including hydrogen-substituted disiloxane derivatives. Parallel research at Corning Glass Works under J. Franklin Hyde advanced Grignard-based approaches, leading to the 1943 establishment of the Dow Corning joint venture that commercialized silicone chemistry [5]. The wartime imperative during World War II accelerated development, with the first commercial silicone product (DC 4 Compound) being deployed to prevent arcing in Allied aircraft ignition systems at high altitudes—a critical application demonstrating disiloxane's electrical stability [5].
Disiloxane occupies the foundational position in the structural hierarchy of siloxanes, characterized by its discrete molecular structure containing a single siloxane bond (Si-O-Si) [1]. Within siloxane classification systems, it is categorized as a linear, non-polymerized siloxane distinguished from higher oligomers and polymers by its low molecular weight (78.22 g/mol) and absence of repeating units [6] [8]. This classification encompasses both the hydrogen-substituted parent compound (H₃SiOSiH₃) and its organically substituted derivatives, though the term "disiloxane" commonly refers to structures with various organic substituents rather than exclusively hydrogen [1].
The broader siloxane family demonstrates structural diversity across several dimensions:
Table 2: Classification of Key Siloxane Compounds
Compound Name | Formula | Structure Type | Characteristic Features | Common Applications |
---|---|---|---|---|
Disiloxane | H₆OSi₂ | Linear dimer | Simplest siloxane, volatile gas | Chemical precursor, research |
Hexamethyldisiloxane | C₆H₁₈OSi₂ | Linear dimer | Methyl substituents, low viscosity liquid | Cosmetics, industrial solvents |
Octamethyltrisiloxane | C₈H₂₄O₂Si₃ | Linear trimer | Three silicon atoms, methyl substituents | Surfactants, carrier fluids |
Hexamethylcyclotrisiloxane | C₆H₁₈O₃Si₃ | Cyclic trimer | Ring structure, methyl substituents | Polymer precursor |
Polydimethylsiloxane | (C₂H₆OSi)ₙ | Polymer | High molecular weight chains | Lubricants, medical devices |
The chemical behavior of disiloxane derivatives is profoundly influenced by their substituents. For example, hexamethyldisiloxane (Me₃SiOSiMe₃) exhibits enhanced stability and reduced reactivity compared to the hydrogen-substituted parent compound while retaining volatility and low viscosity (0.65 cSt) [7] [8]. These properties establish disiloxanes as critical building blocks in silicone polymer synthesis through hydrolysis and polycondensation reactions, serving as end-cappers in polymer chains to control molecular weight and functionality [5] [6].
The isosteric relationship between disiloxane and its carbon analogue dimethyl ether (CH₃OCH₃) reveals fundamental differences in chemical behavior and physical properties arising from the silicon-carbon dichotomy. Despite sharing the general formula structure R₃XOR₃ (where X = Si or C), these compounds exhibit strikingly dissimilar characteristics due to variations in atomic size, electronegativity, and bonding capabilities [1] [6].
The most pronounced structural difference appears in the X-O-X bond angle. Disiloxane exhibits an exceptionally wide angle of 142° in the solid state, while dimethyl ether displays a significantly narrower angle of 111° [1] [9]. This angular divergence stems from electronic differences at the central atom: silicon's larger atomic radius (111 pm vs carbon's 77 pm) and lower electronegativity (1.90 vs 2.55) create weaker steric repulsion between substituents and enable different hybridization states [6]. The bond length disparity is equally significant, with disiloxane exhibiting a longer Si-O bond (1.656 Å) compared to dimethyl ether's C-O bond (1.410 Å) [9]. These dimensional differences profoundly impact molecular geometry and conformational flexibility.
Table 3: Comparative Properties of Disiloxane and Dimethyl Ether
Property | Disiloxane (H₃SiOSiH₃) | Dimethyl Ether (CH₃OCH₃) | Chemical Significance |
---|---|---|---|
Central Atom Electronegativity | 1.90 (Si) | 2.55 (C) | Si-O bond polarization reversal |
X-O Bond Length | 1.656 Å | 1.410 Å | Increased conformational flexibility |
X-O-X Bond Angle | 142° | 111° | Altered molecular geometry |
Molecular Dipole | 0.24 D | 1.30 D | Reduced basicity of oxygen in disiloxane |
Boiling Point | -15.2°C | -24.8°C | Differences in intermolecular forces |
Bond Energy (X-O) | 538 kJ/mol | 360 kJ/mol | Enhanced thermal stability of siloxanes |
pKa of Conjugate Acid | ≈ -2 to 0 (estimated) | -3.6 | Weaker basicity of disiloxane oxygen |
Electronic differences create substantial divergences in chemical reactivity and physicochemical behavior. Silicon's electropositive character reverses the polarity of the Si-O bond compared to the C-O bond, rendering the oxygen atom in disiloxane less basic and less nucleophilic than in dimethyl ether [1] [6]. This electronic configuration explains disiloxane's resistance to protonation and its inertness toward electrophiles that readily attack dialkyl ethers. Furthermore, the enhanced strength of the Si-O bond (538 kJ/mol) compared to C-O bonds (≈360 kJ/mol) contributes to the exceptional thermal stability observed in siloxane compounds [6].
The divergent properties extend to bulk material characteristics. Silicon-containing compounds typically demonstrate increased lipophilicity relative to carbon analogues due to larger covalent radii and altered polarization [3] [6]. This hydrophobicity, combined with disiloxane's low surface tension and volatility, underpins its functionality as a spreading agent and temporary solvent in cosmetic formulations, where it facilitates even distribution of active ingredients before evaporating without residue [4] [8]. These properties contrast sharply with dimethyl ether's primary industrial use as a propellant and refrigerant, highlighting how atomic substitution fundamentally redirects technological application.
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